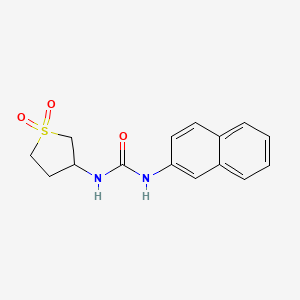
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a naphthalene moiety linked through a urea functional group. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.
Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with a naphthalene derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The sulfone group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels.
Biological Research: It is used to investigate the role of GIRK channels in various physiological processes, including pain perception, epilepsy, and anxiety.
Chemical Probes: The compound serves as a chemical probe to study the function and regulation of GIRK channels in different tissues.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea involves its interaction with GIRK channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. The molecular targets include the GIRK1/2 channel subtype, which is prevalent in the brain and other tissues . The pathways involved in its action are related to GPCR signaling, which regulates the opening and closing of GIRK channels .
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea can be compared with other similar compounds, such as:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their chemical structure and potency.
Urea-based GIRK Activators: These compounds share the urea functional group but may have different substituents, affecting their selectivity and metabolic stability.
The uniqueness of this compound lies in its specific combination of the sulfone-containing tetrahydrothiophene ring and the naphthalene moiety, which contributes to its distinct pharmacological profile and research potential .
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-7-8-21(19,20)10-14)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,18) |
InChI Key |
ABRPLZLGWGPXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















